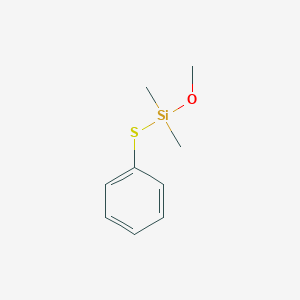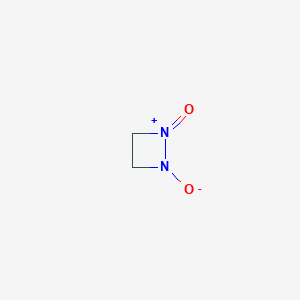![molecular formula C10H19ClN2O2 B14610039 Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate CAS No. 58496-96-1](/img/structure/B14610039.png)
Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of an ethyl ester group, a tert-butyl diazenyl group, and a chlorobutanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl 3-chlorobutanoate with tert-butyl diazene under controlled conditions. The reaction typically requires the use of a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate exerts its effects involves interactions with molecular targets and pathways. The diazenyl group can participate in electron transfer reactions, influencing the reactivity of the compound. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol.
類似化合物との比較
Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate can be compared with similar compounds such as:
Ethyl 3-chlorobutanoate: Lacks the diazenyl group, making it less reactive in certain reactions.
tert-Butyl diazene: Does not contain the ester or chlorobutanoate moieties, limiting its applications.
Ethyl 3-[(E)-tert-butyldiazenyl]-3-hydroxybutanoate: Contains a hydroxyl group instead of chlorine, altering its chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
特性
CAS番号 |
58496-96-1 |
|---|---|
分子式 |
C10H19ClN2O2 |
分子量 |
234.72 g/mol |
IUPAC名 |
ethyl 3-(tert-butyldiazenyl)-3-chlorobutanoate |
InChI |
InChI=1S/C10H19ClN2O2/c1-6-15-8(14)7-10(5,11)13-12-9(2,3)4/h6-7H2,1-5H3 |
InChIキー |
CTIHZFCPJNAIPM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C)(N=NC(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dispiro[2.0.2.5]undeca-1,5-diene](/img/structure/B14609968.png)

![N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine](/img/structure/B14609971.png)



![Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide](/img/structure/B14609995.png)




![1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14610010.png)


